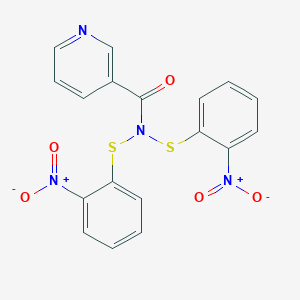
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine is a heterocyclic organic compound with the molecular formula C18H12N4O5S2 and a molecular weight of 428.44 g/mol . This compound is known for its unique structure, which includes a nicotinoyl group and two nitrobenzenesulfenyl groups attached to an amine. It is primarily used in experimental and research settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine typically involves the reaction of nicotinic acid with 2-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitrobenzenesulfenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The nicotinoyl group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
類似化合物との比較
Similar Compounds
Nicotinamide: A simpler compound with a similar nicotinoyl group but lacking the nitrobenzenesulfenyl groups.
Bis(2-nitrobenzenesulfenyl)amine: Contains the nitrobenzenesulfenyl groups but lacks the nicotinoyl group.
Nicotinoyl chloride: A precursor used in the synthesis of N-Nicotinoyl-bis(2-nitrobenzenesulfenyl)amine.
Uniqueness
This compound is unique due to its combination of nicotinoyl and nitrobenzenesulfenyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H12N4O5S2 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
N,N-bis[(2-nitrophenyl)sulfanyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12N4O5S2/c23-18(13-6-5-11-19-12-13)22(28-16-9-3-1-7-14(16)20(24)25)29-17-10-4-2-8-15(17)21(26)27/h1-12H |
InChIキー |
ONDMJDHDEBGFIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN(C(=O)C2=CN=CC=C2)SC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















